4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
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Overview
Description
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a chemical compound with the molecular formula C9H11BF2O3 . It has a molecular weight of 215.99 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11BF2O3/c1-3-15-9-7(11)4-6(10(13)14)5(2)8(9)12/h4,13-14H,3H2,1-2H3
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction .Scientific Research Applications
Supramolecular Chemistry
Boronic acids, including derivatives similar to 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. For instance, the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, as reported by Pedireddi and Seethalekshmi (2004), demonstrates the utility of phenylboronic acids in creating intricate molecular structures Pedireddi & Seethalekshmi, 2004.
Catalysis
In the field of catalysis, boronic acids are employed in various transformations. The work by Hatamifard, Nasrollahzadeh, and Sajadi (2016) showcases the use of an Ag/zeolite nanocomposite as a catalyst for the hydroxylation of phenylboronic acid to phenol and the reduction of several dyes at room temperature. This highlights the role of boronic acids in facilitating environmentally friendly catalytic processes Hatamifard, Nasrollahzadeh, & Sajadi, 2016.
Fluorescence Studies
Boronic acid derivatives are also significant in fluorescence studies. The investigation by Geethanjali, Nagaraja, and Melavanki (2015) into the fluorescence quenching of boronic acid derivatives reveals their potential in probing molecular interactions and dynamics. Their research on 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid using aniline as a quencher contributes to understanding the static quenching mechanism in these systems Geethanjali, Nagaraja, & Melavanki, 2015.
Mechanism of Action
Target of Action
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the reaction, which can be either electrophilic or nucleophilic .
Mode of Action
The compound interacts with its targets through a process involving oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound plays a key role, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, leading to the formation of biaryl compounds . The downstream effects include the synthesis of various organic compounds with complex structures .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds . This leads to the synthesis of biaryl compounds, which are important in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can maintain its reactivity in diverse chemical environments.
Properties
IUPAC Name |
(4-ethoxy-3,5-difluoro-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)4-6(10(13)14)5(2)8(9)12/h4,13-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYNRMPPXIUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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